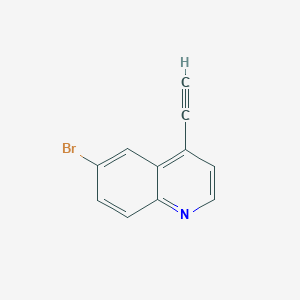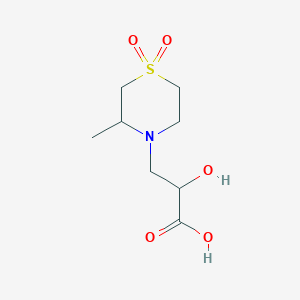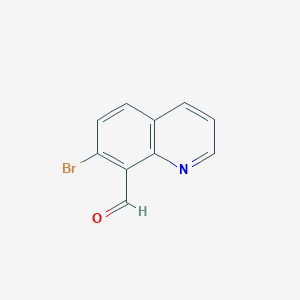![molecular formula C14H11N3O B11873990 N-(Benzo[f][1,7]naphthyridin-7-yl)acetamide CAS No. 160320-33-2](/img/structure/B11873990.png)
N-(Benzo[f][1,7]naphthyridin-7-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Benzo[f][1,7]naphthyridin-7-yl)acetamide is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The structure of this compound includes a fused naphthyridine ring system, which is a key feature contributing to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[f][1,7]naphthyridin-7-yl)acetamide can be achieved through various synthetic routes. One common method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol in the presence of a water-soluble iridium catalyst under an air atmosphere . This method yields the desired naphthyridine compound in moderate to high yields (62-88%).
Another approach involves the cyclization of N-(3-oxoalkyl)- and N-(3-oxoalkenyl)amides and thioamides. This method has been used to prepare various naphthyridine derivatives, including this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Benzo[f][1,7]naphthyridin-7-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction can produce reduced naphthyridine derivatives.
Applications De Recherche Scientifique
N-(Benzo[f][1,7]naphthyridin-7-yl)acetamide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-(Benzo[f][1,7]naphthyridin-7-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, as a neurokinin receptor antagonist, it binds to neurokinin receptors, inhibiting their activity and resulting in muscle relaxation . As an HIV integrase inhibitor, it prevents the integration of viral DNA into the host genome, thereby inhibiting viral replication .
Comparaison Avec Des Composés Similaires
N-(Benzo[f][1,7]naphthyridin-7-yl)acetamide can be compared with other naphthyridine derivatives, such as:
1,8-Naphthyridine: Known for its antimicrobial properties and use in drug development.
1,5-Naphthyridine: Used in the synthesis of biologically active compounds and as ligands in coordination chemistry.
Benzo[c][1,7]naphthyridine: Explored for its potential as an anticancer agent and in the development of light-emitting diodes.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
160320-33-2 |
|---|---|
Formule moléculaire |
C14H11N3O |
Poids moléculaire |
237.26 g/mol |
Nom IUPAC |
N-benzo[f][1,7]naphthyridin-7-ylacetamide |
InChI |
InChI=1S/C14H11N3O/c1-9(18)17-12-6-2-4-11-10-5-3-7-15-13(10)8-16-14(11)12/h2-8H,1H3,(H,17,18) |
Clé InChI |
QHGXSCJQHOCTFJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=CC2=C3C=CC=NC3=CN=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



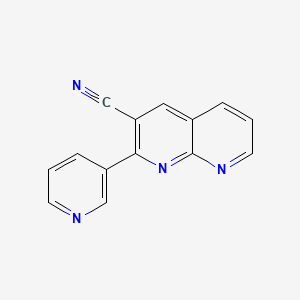
![Spiro[2.4]heptan-4-ol, phenylcarbamate](/img/structure/B11873918.png)


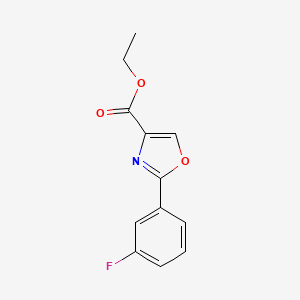
![ethyl N-[(Z)-1H-indol-3-ylmethylideneamino]carbamate](/img/structure/B11873961.png)
